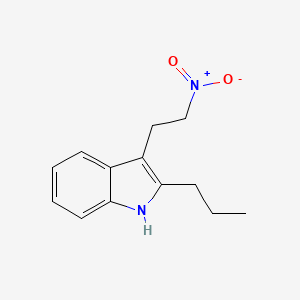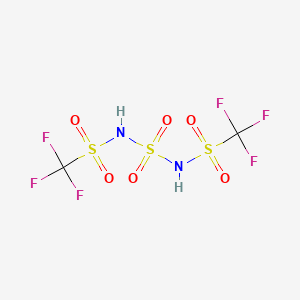
N,N'-Sulfonylbis(1,1,1-trifluoromethanesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide): is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two trifluoromethanesulfonamide groups connected by a sulfonyl linkage. It is widely used in organic synthesis and has significant applications in the field of materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) typically involves the reaction of trifluoromethanesulfonamide with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced purification techniques are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonamide groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology and Medicine: In biological research, the compound is used to study enzyme inhibition and protein interactions
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) involves its ability to interact with various molecular targets. The trifluoromethanesulfonamide groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar trifluoromethanesulfonamide groups but differs in the presence of a phenyl group instead of a sulfonyl linkage.
Trifluoromethanesulfonamide: A simpler compound with only one trifluoromethanesulfonamide group.
Uniqueness: N,N’-Sulfonylbis(1,1,1-trifluoromethanesulfonamide) is unique due to its dual trifluoromethanesulfonamide groups connected by a sulfonyl linkage. This structure provides enhanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
174191-62-9 |
|---|---|
Fórmula molecular |
C2H2F6N2O6S3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(trifluoromethylsulfonylsulfamoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O6S3/c3-1(4,5)17(11,12)9-19(15,16)10-18(13,14)2(6,7)8/h9-10H |
Clave InChI |
NPOIBOJALCSIQX-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



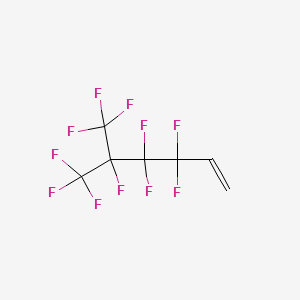

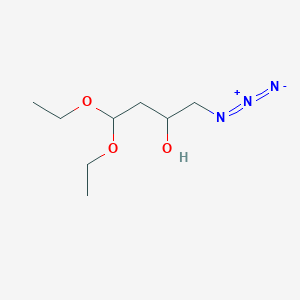
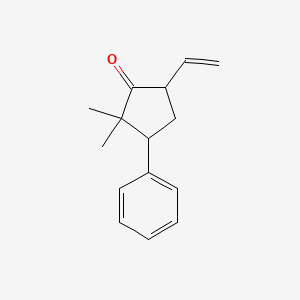
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
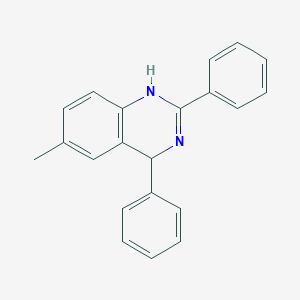
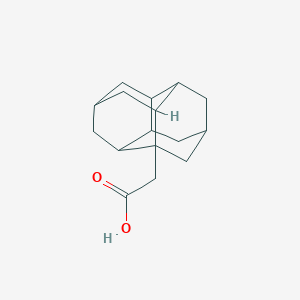
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
